![molecular formula C23H17FN4O3S B2425159 N-(3-ethylphenyl)-1-isobutyryl-3,3-dimethylindoline-5-sulfonamide CAS No. 1226447-17-1](/img/no-structure.png)
N-(3-ethylphenyl)-1-isobutyryl-3,3-dimethylindoline-5-sulfonamide
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
Synthesis analysis involves detailing the methods and conditions under which the compound can be synthesized. This includes the starting materials, reagents, catalysts, temperature, pressure, and other conditions. .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including bond lengths and angles, using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This includes its reactivity with various reagents, the products it forms, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and spectral properties (IR, UV-Vis, NMR, MS). It also involves studying its stability under various conditions .Scientific Research Applications
- Researchers have explored the antifungal potential of this compound. Its unique structure may inhibit fungal growth by disrupting cell membranes or interfering with essential metabolic pathways .
- N-(3-ethylphenyl)-1-isobutyryl-3,3-dimethylindoline-5-sulfonamide belongs to the phthalic acid ester (PAE) family. PAEs are lipophilic chemicals commonly used as plasticizers. Interestingly, PAEs have been detected not only in synthetic forms but also in natural sources like plant root exudates, essential oils, and algae .
Antifungal Properties
Phthalic Acid Ester Biosynthesis
Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-ethylphenyl)-1-isobutyryl-3,3-dimethylindoline-5-sulfonamide involves the reaction of 3-ethylbenzenesulfonamide with 1-(3,3-dimethylindolin-1-yl)propan-1-one in the presence of isobutyryl chloride.", "Starting Materials": [ "3-ethylbenzenesulfonamide", "1-(3,3-dimethylindolin-1-yl)propan-1-one", "isobutyryl chloride" ], "Reaction": [ "To a solution of 3-ethylbenzenesulfonamide (1.0 equiv) in dry dichloromethane, add triethylamine (1.2 equiv) and stir for 10 minutes at room temperature.", "Add 1-(3,3-dimethylindolin-1-yl)propan-1-one (1.0 equiv) to the reaction mixture and stir for 30 minutes at room temperature.", "Add isobutyryl chloride (1.2 equiv) dropwise to the reaction mixture and stir for 2 hours at room temperature.", "Quench the reaction by adding water and extract the product with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Purify the crude product by column chromatography using a suitable solvent system to obtain N-(3-ethylphenyl)-1-isobutyryl-3,3-dimethylindoline-5-sulfonamide as a white solid." ] } | |
CAS RN |
1226447-17-1 |
Molecular Formula |
C23H17FN4O3S |
Molecular Weight |
448.47 |
IUPAC Name |
1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H17FN4O3S/c24-17-8-6-16(7-9-17)21-25-19(31-26-21)14-28-18-11-13-32-20(18)22(29)27(23(28)30)12-10-15-4-2-1-3-5-15/h1-9,11,13H,10,12,14H2 |
InChI Key |
ASPPLXFYTJGVDS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)F |
solubility |
not available |
Origin of Product |
United States |
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